![molecular formula C5H11NOS B13920171 [trans-4-Aminotetrahydrothiophen-3-YL]methanol](/img/structure/B13920171.png)
[trans-4-Aminotetrahydrothiophen-3-YL]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[trans-4-Aminotetrahydrothiophen-3-YL]methanol is a chemical compound with the molecular formula C5H11NOS It is a derivative of tetrahydrothiophene, a sulfur-containing heterocyclic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [trans-4-Aminotetrahydrothiophen-3-YL]methanol typically involves the following steps:
Starting Material: The synthesis begins with tetrahydrothiophene, which is commercially available.
Amination: The tetrahydrothiophene undergoes amination to introduce the amino group at the 4-position. This can be achieved using reagents such as ammonia or primary amines under suitable conditions.
Hydroxymethylation: The next step involves the introduction of the hydroxymethyl group at the 3-position. This can be done using formaldehyde in the presence of a base such as sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, and may include additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
[trans-4-Aminotetrahydrothiophen-3-YL]methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation, to form amides or secondary amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Acyl chlorides or alkyl halides in the presence of a base.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amides or secondary amines.
Scientific Research Applications
[trans-4-Aminotetrahydrothiophen-3-YL]methanol has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including heterocycles and natural product analogs.
Biological Studies: It can be used in studies investigating the role of sulfur-containing compounds in biological systems.
Industrial Applications: The compound may find use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [trans-4-Aminotetrahydrothiophen-3-YL]methanol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the hydroxymethyl group can participate in various biochemical reactions. The sulfur atom in the thiophene ring may also play a role in the compound’s reactivity and interaction with enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
Tetrahydrothiophene: The parent compound, lacking the amino and hydroxymethyl groups.
4-Aminotetrahydrothiophene: Similar structure but without the hydroxymethyl group.
3-Hydroxymethyltetrahydrothiophene: Similar structure but without the amino group.
Uniqueness
[trans-4-Aminotetrahydrothiophen-3-YL]methanol is unique due to the presence of both amino and hydroxymethyl groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry.
Properties
Molecular Formula |
C5H11NOS |
|---|---|
Molecular Weight |
133.21 g/mol |
IUPAC Name |
[(3R,4S)-4-aminothiolan-3-yl]methanol |
InChI |
InChI=1S/C5H11NOS/c6-5-3-8-2-4(5)1-7/h4-5,7H,1-3,6H2/t4-,5-/m1/s1 |
InChI Key |
WBPQBNFMDPHAEF-RFZPGFLSSA-N |
Isomeric SMILES |
C1[C@H]([C@@H](CS1)N)CO |
Canonical SMILES |
C1C(C(CS1)N)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


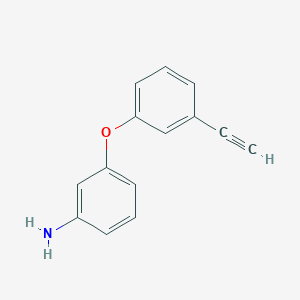

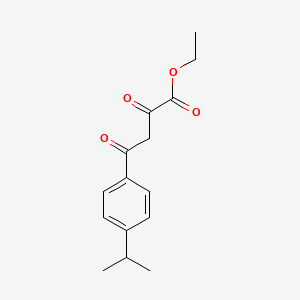
![Imidazo[1,5-b]pyridazin-3-ol](/img/structure/B13920107.png)

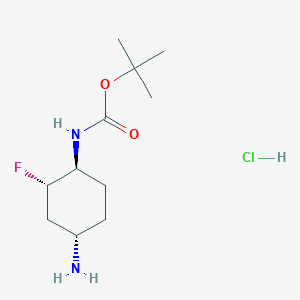
![3-[9-(4,6-Diphenyl-1,3,5-triazin-2-yl)dibenzofuran-2-yl]-9-phenylcarbazole](/img/structure/B13920137.png)
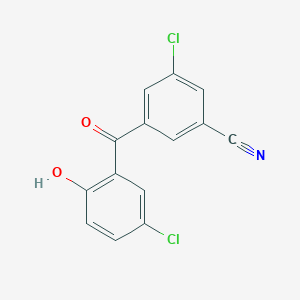
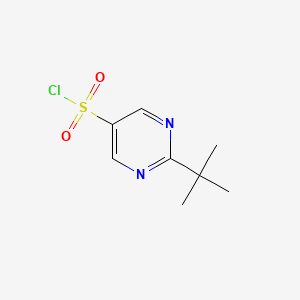
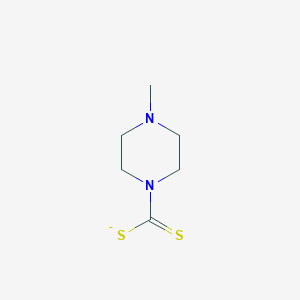
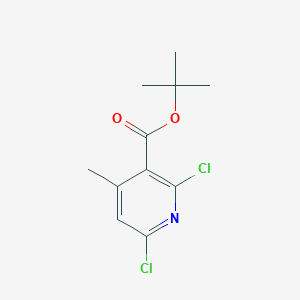
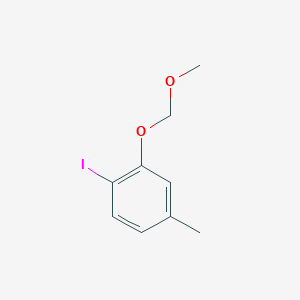

![(1S,2S,6R,8S)-4-[(1S)-1-chloro-2-(7-methylbenzofuran-3-yl)ethyl]-2,9,9-trimethyl-3,5-dioxa-4-bora-tricyclo[6.1.1.02,6]decane](/img/structure/B13920176.png)
